molecular formula C15H16N2O3S B1230104 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoic acid ethyl ester

4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoic acid ethyl ester

Cat. No. B1230104
M. Wt: 304.4 g/mol
InChI Key: HVLNOCYDURSSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoic acid ethyl ester is an aryl sulfide.

Scientific Research Applications

  • Cardiotonic Activity : Some derivatives of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, similar in structure to the chemical , have shown positive inotropic activity, which is beneficial for heart muscle contractions. This suggests potential applications in developing cardiotonic drugs (Mosti et al., 1992).

  • Synthesis and Pharmacological Activities : Ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which are structurally related, have been synthesized and tested for various pharmacological activities. Some showed interesting antiinflammatory, analgesic, and hypotensive activities (Mosti et al., 1994).

  • Synthesis of New Fused Furo- and Thienopyridines : Research has been conducted on synthesizing new fused derivatives of pyrano[4,3-b]thieno(furo)-pyridine, indicating the chemical's potential use in creating novel compounds with possible pharmaceutical applications (Dabaeva et al., 2019).

  • Synthesis of Pyrano[2,3-c]pyrazoles : Studies involving the synthesis of pyrano[2,3-c]pyrazoles using substituted 3-hydroxypyrazoles suggest applications in the development of new chemical entities for drug discovery (Rodinovskaya et al., 2003).

  • Novel Pyrrolocoumarin Derivatives : Research on the synthesis of ethyl esters of 2-((4,7-dimethyl-2-oxo-2'H-1'-benzopyran-6-yl)azo)-2-alkyl-3-oxobutanoic acids suggests potential applications in creating new classes of compounds with possible therapeutic uses (Traven et al., 2000).

properties

Product Name

4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoic acid ethyl ester

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate

InChI

InChI=1S/C15H16N2O3S/c1-2-20-14(19)7-12(18)9-21-15-11(8-16)6-10-4-3-5-13(10)17-15/h6H,2-5,7,9H2,1H3

InChI Key

HVLNOCYDURSSHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CSC1=C(C=C2CCCC2=N1)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoic acid ethyl ester
Reactant of Route 2
4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoic acid ethyl ester
Reactant of Route 3
4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoic acid ethyl ester
Reactant of Route 4
4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoic acid ethyl ester
Reactant of Route 5
4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoic acid ethyl ester

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